One‑Step Radiosynthesis Eliminates Acid Deprotection and Improves Radiochemical Yield
When the di‑Boc‑protected precursor (the 6‑nitro analogue that is directly prepared from N,N‑Di‑Boc‑3‑(1H‑pyrrolo[2,3‑c]pyridin‑1‑yl)isoquinolin‑5‑amine) is employed, [¹⁸F]MK‑6240 can be obtained in a single step without intermediate acid deprotection. This direct method yields 9.8 ± 1.8 % RCY (end of bombardment), compared with only 5.2 ± 1.0 % RCY (end of synthesis) when using a mono‑Boc or non‑Boc precursor that requires a subsequent deprotection and neutralisation sequence [REFS‑1]. The abolished deprotection step removes two manual operations and avoids the pH adjustment that historically caused 15‑30% product loss [REFS‑2].
| Evidence Dimension | Isolated radiochemical yield (RCY) for [¹⁸F]MK‑6240 production |
|---|---|
| Target Compound Data | 9.8 ± 1.8 % RCY (end of bombardment) using one‑step di‑Boc‑protected precursor route |
| Comparator Or Baseline | 5.2 ± 1.0 % RCY (end of synthesis) for multi‑step route involving acidic deprotection of Boc/other protecting groups |
| Quantified Difference | +4.6 percentage point absolute increase; relative improvement of ~88 % in usable product |
| Conditions | Automated synthesis on IBA Synthera+ module; DMSO, TEA HCO₃, [¹⁸F]fluoride, stepwise heating to 150 °C; n = 3 runs [REFS‑1]. |
Why This Matters
Higher RCY directly reduces the amount of costly [¹⁸F]fluoride required per patient dose and lowers the risk of insufficient formulated activity at the end of synthesis, which is the most common cause of clinical batch rejection.
- [1] Hopewell, R. et al. A simplified radiosynthesis of [¹⁸F]MK‑6240 for tau PET imaging. J. Label. Compd. Radiopharm. 2019, 62, 109–114. View Source
- [2] Collier, T.L. et al. cGMP production of the radiopharmaceutical [¹⁸F]MK‑6240 for PET imaging of human neurofibrillary tangles. J. Label. Compd. Radiopharm. 2017, 60, 263–269. View Source
